molecular formula C15H12ClFN2O3S2 B2749903 3-chloro-4-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide CAS No. 1421452-91-6

3-chloro-4-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2749903
CAS No.: 1421452-91-6
M. Wt: 386.84
InChI Key: DWVDOTGCPJACGC-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12ClFN2O3S2 and its molecular weight is 386.84. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • Synthesis of Novel Benzenesulfonamides with Potential Anticancer Activity : A series of novel benzenesulfonamides, including derivatives similar to the specified compound, were synthesized and evaluated for their potential anticancer activities. Some compounds showed remarkable activity against a variety of human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer at low micromolar GI50 levels (Sławiński et al., 2012).

  • Synthesis and Antitumor Activity of Benzylthio Benzenesulfonamide Derivatives : Novel benzenesulfonamide derivatives were synthesized, including N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, which demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

Molecular Structure and Interaction Studies

  • Isomorphous Benzenesulfonamide Crystal Structures : Research on similar benzenesulfonamide compounds revealed insights into their molecular structures, which are determined by various intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl interactions (Bats et al., 2001).

COX-2 Inhibitor Development

  • Development of COX-2 Inhibitors : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives found that the introduction of a fluorine atom can significantly increase the selectivity for cyclooxygenase-2 (COX-2) inhibition. This research has implications for the development of selective COX-2 inhibitors, which are important in treating inflammation and pain (Hashimoto et al., 2002).

Kynurenine 3-Hydroxylase Inhibitors

  • High-Affinity Inhibitors of Kynurenine 3-Hydroxylase : N-(4-phenylthiazol-2-yl)benzenesulfonamides, including derivatives similar to the specified compound, have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. This has potential implications for neurological and psychiatric disorders (Röver et al., 1997).

Environmental Impact Studies

  • Occurrence in Outdoor Air Particulate Matter : Benzenesulfonamide derivatives, including the ones similar to the specified compound, were detected in outdoor air particulate matter. This study highlights their environmental presence and potential human exposure, especially in areas near industrial activities (Maceira et al., 2018).

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3S2/c1-9-14(23-15(19-9)13-3-2-6-22-13)8-18-24(20,21)10-4-5-12(17)11(16)7-10/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVDOTGCPJACGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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